molecular formula C19H14N2O3 B5172497 N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide

N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide

Cat. No.: B5172497
M. Wt: 318.3 g/mol
InChI Key: WHXWJWQHWUFEHQ-UHFFFAOYSA-N
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Description

N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DANA is a potent inhibitor of several enzymes, including aldose reductase, which plays a crucial role in the development of diabetic complications. In

Mechanism of Action

N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which is a key step in the development of diabetic complications. This compound also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the accumulation of sorbitol in diabetic rats, which is a hallmark of diabetic complications. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has also been extensively studied, making it a well-characterized compound for scientific research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound is a potent inhibitor of several enzymes, which can lead to off-target effects in some experiments.

Future Directions

There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide. One area of interest is the development of this compound analogs with improved solubility and specificity for aldose reductase inhibition. Another area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a potent inhibitor of several enzymes with potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, making it a readily available compound for research. This compound has been extensively studied for its potential applications in diabetic complications, cancer, and inflammatory diseases. While it has several advantages for lab experiments, it also has some limitations. Future research on this compound will focus on developing analogs with improved solubility and specificity and exploring its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide involves the reaction of 1,2-dihydroacenaphthylene with 3-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques. This method has been optimized for high yield and purity, making this compound a readily available compound for scientific research.

Scientific Research Applications

N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications. This compound has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(14-4-1-5-15(11-14)21(23)24)20-17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXWJWQHWUFEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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